Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate
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Overview
Description
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate typically involves the condensation of 2-aminophenol with a chlorinated benzoic acid derivative. The reaction is carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds.
Scientific Research Applications
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a wide range of biological activities.
5-Chlorobenzo[d]oxazol-2-yl)methanamine: A derivative with potent antimicrobial properties.
N-(5-Chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Known for its inhibitory activity against Mycobacterium tuberculosis.
Uniqueness
Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate stands out due to its specific ester functional group, which enhances its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.
Properties
Molecular Formula |
C15H10ClNO3 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 2-(5-chloro-1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C15H10ClNO3/c1-19-15(18)11-5-3-2-4-10(11)14-17-12-8-9(16)6-7-13(12)20-14/h2-8H,1H3 |
InChI Key |
QBJNWKBHVZVGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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